Quinoline, 2-methyl-4-(5-styryl-[1,2,4]oxadiazol-3-yl)-
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Overview
Description
3-(2-Methyl-4-quinolyl)-5-[(E)-2-phenyl-1-ethenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a quinoline moiety, a phenyl group, and an oxadiazole ring. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-quinolyl)-5-[(E)-2-phenyl-1-ethenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Formation of the Ethenyl Group: The phenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-quinolyl)-5-[(E)-2-phenyl-1-ethenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
3-(2-Methyl-4-quinolyl)-5-[(E)-2-phenyl-1-ethenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-quinolyl)-5-[(E)-2-phenyl-1-ethenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Quinolyl)chromones: These compounds share the quinoline moiety but differ in the presence of a chromone ring instead of an oxadiazole ring.
4-Methyl-2-quinolyl ethers: These compounds have a similar quinoline structure but differ in the presence of an ether linkage.
Uniqueness
3-(2-Methyl-4-quinolyl)-5-[(E)-2-phenyl-1-ethenyl]-1,2,4-oxadiazole is unique due to the combination of its quinoline, phenyl, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15N3O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H15N3O/c1-14-13-17(16-9-5-6-10-18(16)21-14)20-22-19(24-23-20)12-11-15-7-3-2-4-8-15/h2-13H,1H3/b12-11+ |
InChI Key |
APUQGOBKYDFBEE-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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